1-(Cyclopentylacetyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

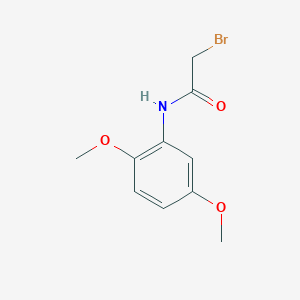

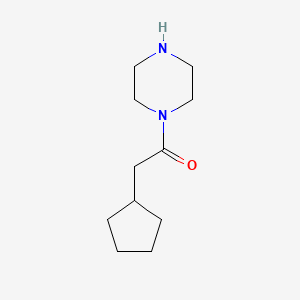

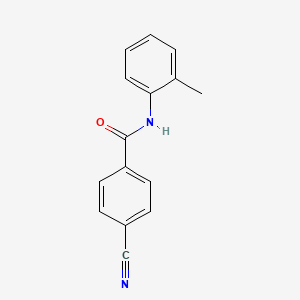

1-(Cyclopentylacetyl)piperazine is an organic compound with a molecular weight of 232.75 . It is also known by its IUPAC name, 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Cyclopentylacetyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(Cyclopentylacetyl)piperazine is C11H20N2O . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Recent developments in the synthesis of piperazine derivatives have focused on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Anxiolytic Applications

Piperazine is prevalent in diverse pharmacological agents with anxiolytic properties . This means it can be used in the treatment of anxiety disorders.

Antiviral Applications

Piperazine derivatives have been found to have antiviral properties . This makes them useful in the development of antiviral drugs.

Cardioprotective Applications

Piperazine is also found in drugs with cardioprotective properties . These drugs are used to protect the heart during cardiac surgery or in people with poor blood flow to the heart.

Anticancer Applications

Piperazine derivatives have been found to have anticancer properties . This makes them potential candidates for the development of new anticancer drugs.

Antidepressant Applications

Piperazine is prevalent in diverse pharmacological agents with antidepressant properties . This means it can be used in the treatment of depressive disorders.

Synthesis of Piperazine Derivatives

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Photocatalytic Synthesis

Photocatalytic synthesis is another method for the synthesis of piperazine derivatives . This method uses light to catalyze a chemical reaction, providing a more environmentally friendly and sustainable approach to chemical synthesis .

Mechanism of Action

properties

IUPAC Name |

2-cyclopentyl-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANOVQCICLIJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylacetyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)

![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)